molecular formula C7H12ClN B2864085 1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride CAS No. 2137883-71-5

1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2864085
CAS No.: 2137883-71-5
M. Wt: 145.63
InChI Key: TWYNSMILZPSAFN-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H11N·HCl It is a cyclobutane derivative with a propynyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride typically involves the alkylation of cyclobutanone with propargylamine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce cyclobutanamines .

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The propynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

  • 1-(Prop-2-yn-1-yl)cyclopentan-1-amine hydrochloride
  • 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride
  • 1-(Prop-2-yn-1-yl)cycloheptan-1-amine hydrochloride

Comparison: Compared to its analogs, 1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride has a smaller ring size, which can influence its reactivity and binding affinity to molecular targets. The unique structural features of the cyclobutane ring can result in different biological activities and chemical properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-prop-2-ynylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-4-7(8)5-3-6-7;/h1H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYNSMILZPSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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